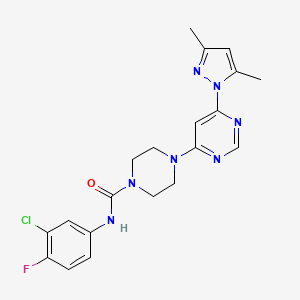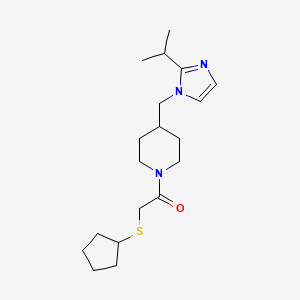
2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound known for its intriguing molecular structure and significant applications across various scientific fields. Its unique arrangement of atoms makes it a subject of interest in medicinal chemistry and drug development, among other areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.
Industrial Production Methods
While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.
化学反应分析
Types of Reactions
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.
Reduction: : Particularly of the imidazole ring under certain conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.
Major Products Formed
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules, particularly those with pharmacological potential.
Biology
It is studied for its interaction with biological macromolecules, often serving as a ligand in binding studies to understand protein interactions.
Medicine
Pharmacologically, the compound is explored for its potential as a therapeutic agent, influencing various biological pathways due to its unique structural characteristics.
Industry
In the industrial realm, it can be a precursor for agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.
相似化合物的比较
Similar Compounds
2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine
1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
2-(Cyclopentylthio)-1-piperidinyl-ethanone
Unique Features
Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.
Hope this gives you a thorough understanding of this compound
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORXHRBTTYCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)
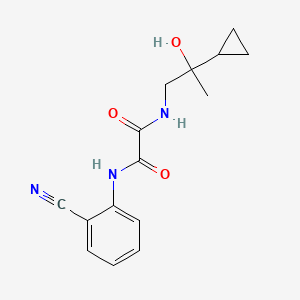
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2426020.png)
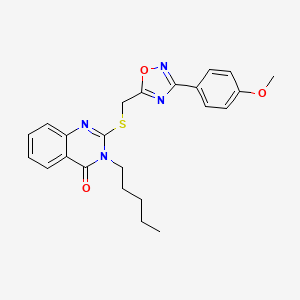
![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)
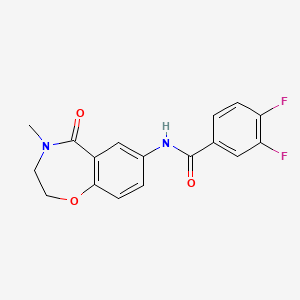
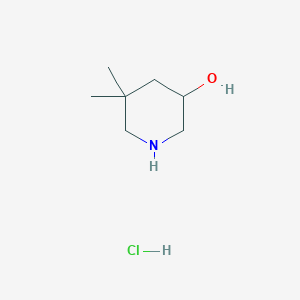
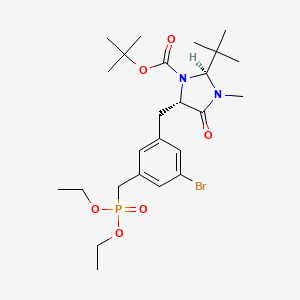
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
